"physicochemical properties of squalane for drug delivery"
"physicochemical properties of squalane for drug delivery"
For Researchers, Scientists, and Drug Development Professionals
Squalane, a saturated derivative of squalene, has emerged as a highly valued excipient in the pharmaceutical and cosmetic industries. Its unique physicochemical properties make it an excellent candidate for various drug delivery applications, particularly for topical and parenteral routes. This technical guide provides an in-depth analysis of the core physicochemical characteristics of squalane, detailing the experimental methodologies for their determination and exploring their implications for drug delivery system design and performance.
Core Physicochemical Properties of Squalane
Squalane's utility as a drug delivery vehicle is underpinned by its distinct molecular structure and resulting physical and chemical characteristics. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of Squalane
| Property | Value | Conditions |
| Molecular Formula | C₃₀H₆₂ | - |
| Molecular Weight | 422.81 g/mol | - |
| Appearance | Colorless, odorless, transparent oily liquid | Ambient |
| Density | 0.81 - 0.82 g/cm³ | 20°C[1] |
| 0.81 g/mL | 25°C[2][3] | |
| Melting Point | -38 °C | [2][3][4] |
| Boiling Point | 176 °C | at 0.05 mmHg[2][3] |
| 350 °C | - | |
| Refractive Index | 1.452 - 1.457 | 20°C[1] |
| 1.452 | 20°C (n20/D)[2][4] | |
| Viscosity | 31.123 mPa·s | 25°C[4] |
| Solubility | Insoluble in water.[1][2][3] Miscible with benzene, chloroform, carbon tetrachloride, petroleum ether, and mineral oils.[2] Slightly soluble in methanol, ethanol, acetone, and glacial acetic acid.[2][5] | Ambient |
| Polarity | Non-polar | - |
The Role of Physicochemical Properties in Drug Delivery
The properties outlined in Table 1 directly influence squalane's performance as a drug delivery vehicle. Its non-polar nature and high lipophilicity make it an excellent solvent and carrier for hydrophobic drug molecules, enhancing their solubility and facilitating their incorporation into lipid-based delivery systems.[2]
The low viscosity of squalane is advantageous for the formulation of stable nanoemulsions with small droplet sizes, which can improve drug bioavailability and tissue penetration. Furthermore, its excellent spreading characteristics and skin affinity, attributed to its presence in human sebum, make it a superior penetration enhancer for topical drug delivery, allowing active pharmaceutical ingredients (APIs) to traverse the stratum corneum more effectively.
The chemical stability of squalane, a result of its saturated hydrocarbon structure, is a significant advantage over its unsaturated precursor, squalene. This stability prevents degradation through oxidation, ensuring the integrity and shelf-life of the formulated drug product.
Experimental Protocols for Characterization
Accurate and reproducible characterization of squalane and squalane-based drug delivery systems is critical for formulation development and quality control. The following sections detail key experimental methodologies.
Determination of Drug Solubility in Squalane (Shake-Flask Method)
This method is used to determine the saturation solubility of a drug in squalane.
Methodology:
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Preparation: Add an excess amount of the drug to a known volume of squalane in a sealed, clear container (e.g., a glass vial).
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Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved drug solids at the end of this period confirms saturation.
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Separation: Centrifuge the suspension at a high speed to separate the undissolved solid drug from the saturated squalane solution.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent in which both the drug and squalane are soluble. Analyze the drug concentration using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
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Calculation: The solubility is expressed as the mass of the drug per unit volume of squalane (e.g., mg/mL).
Preparation of Squalane-Based Nanoemulsions
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm. They are widely used to enhance the delivery of poorly water-soluble drugs.
Methodology (High-Energy Emulsification - Sonication):
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Phase Preparation:
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Oil Phase: Dissolve the lipophilic drug in squalane. An emulsifier (e.g., a non-ionic surfactant like Tween 80 or Span 80) is also typically added to the oil phase.
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Aqueous Phase: Prepare the aqueous phase, which may contain a co-surfactant and other excipients.
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Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase (or vice versa) while stirring with a magnetic stirrer to form a coarse emulsion.
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Nano-emulsification: Subject the coarse emulsion to high-energy sonication using a probe sonicator. The sonication process is typically carried out in an ice bath to prevent overheating. The duration and power of sonication are critical parameters that need to be optimized to achieve the desired droplet size and polydispersity index (PDI).
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Characterization: Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
Characterization of Nanoemulsion Droplet Size and Distribution (Dynamic Light Scattering)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.
Methodology:
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Sample Preparation: Dilute the nanoemulsion sample with an appropriate solvent (usually deionized water) to a suitable concentration to avoid multiple scattering effects.
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Instrument Setup: Place the diluted sample in a cuvette and insert it into the DLS instrument. Ensure the temperature is controlled.
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Measurement: The instrument directs a laser beam through the sample. The scattered light intensity fluctuations due to the Brownian motion of the nanoparticles are measured by a detector.
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Data Analysis: The instrument's software analyzes the autocorrelation of the intensity fluctuations to determine the diffusion coefficient of the nanoparticles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles. The polydispersity index (PDI) provides a measure of the width of the size distribution.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This method is used to evaluate the rate and extent of drug permeation from a squalane-based formulation through a skin membrane.
Methodology:
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Membrane Preparation: Use excised human or animal skin (e.g., pig ear skin) as the membrane. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
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Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, sometimes with a small percentage of a solubilizing agent to maintain sink conditions). Ensure the receptor medium is continuously stirred and maintained at a constant temperature (typically 32°C to mimic skin surface temperature).
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Dosing: Apply a known amount of the squalane-based drug formulation to the surface of the skin in the donor compartment.
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Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh receptor medium.
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Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
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Data Calculation: Calculate the cumulative amount of drug permeated per unit area of the skin over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot.
Quantification of Squalane (Gas Chromatography)
Gas chromatography (GC) is a common analytical technique for the separation and quantification of volatile and semi-volatile compounds like squalane.
Methodology:
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Sample Preparation: Prepare a solution of the sample containing squalane in a suitable volatile solvent (e.g., hexane). If analyzing a complex matrix, an extraction step may be necessary.
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Standard Preparation: Prepare a series of standard solutions of known concentrations of squalane in the same solvent.
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GC System: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like HP-5MS) and a Flame Ionization Detector (FID).
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Instrumental Conditions:
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Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
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Oven Temperature Program: A temperature gradient is typically used to ensure good separation of squalane from other components. An example program might start at a lower temperature and ramp up to a higher temperature.
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Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.
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Detector Temperature: Set higher than the final oven temperature to prevent condensation.
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Analysis: Inject a small volume of the prepared sample and standard solutions into the GC.
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Quantification: Identify the squalane peak in the chromatogram based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the squalane standards against their concentrations. Use the calibration curve to determine the concentration of squalane in the sample.
Visualizing Workflows and Relationships
To better illustrate the practical application and theoretical underpinnings of using squalane in drug delivery, the following diagrams are provided.
Caption: Workflow for Evaluating Squalane-Based Nanoemulsions for Drug Delivery.
Caption: Relationship Between Squalane's Properties and Drug Delivery Performance.
